molecular formula C4H9N3O3 B025967 1-(2-Methoxyethyl)-1-nitrosourea CAS No. 108278-70-2

1-(2-Methoxyethyl)-1-nitrosourea

Cat. No. B025967
CAS RN: 108278-70-2
M. Wt: 147.13 g/mol
InChI Key: LGTPJLYTRSHHTM-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1-nitrosourea (MEN) is a chemical compound that has been extensively used in scientific research for its ability to induce DNA damage and cell death in cancer cells. MEN is a member of the nitrosourea family of compounds, which have been used as chemotherapeutic agents for several decades.

Mechanism of Action

1-(2-Methoxyethyl)-1-nitrosourea induces DNA damage by alkylating the DNA molecule at the O6 position of guanine. This results in the formation of a highly reactive intermediate that can cause strand breaks and other types of DNA damage. The DNA damage induced by 1-(2-Methoxyethyl)-1-nitrosourea can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(2-Methoxyethyl)-1-nitrosourea has been shown to have a variety of biochemical and physiological effects on cancer cells. It can induce DNA damage, activate DNA repair pathways, and inhibit DNA replication and transcription. 1-(2-Methoxyethyl)-1-nitrosourea can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Methoxyethyl)-1-nitrosourea in lab experiments is its ability to induce DNA damage and cell death in cancer cells. This makes it a useful tool for studying the molecular mechanisms of cancer and identifying potential targets for therapy. However, 1-(2-Methoxyethyl)-1-nitrosourea has several limitations. It is highly toxic and can cause severe side effects in animals and humans. It is also unstable and can decompose rapidly in aqueous solutions.

Future Directions

There are several future directions for research on 1-(2-Methoxyethyl)-1-nitrosourea. One area of interest is the development of more stable and less toxic analogs of 1-(2-Methoxyethyl)-1-nitrosourea that can be used in cancer therapy. Another area of interest is the identification of new targets for cancer therapy based on the molecular mechanisms of DNA damage and repair. Additionally, research on the use of 1-(2-Methoxyethyl)-1-nitrosourea in combination with other chemotherapeutic agents may lead to more effective cancer treatments. Finally, more research is needed to understand the long-term effects of 1-(2-Methoxyethyl)-1-nitrosourea on DNA damage and repair in cancer cells.

Synthesis Methods

1-(2-Methoxyethyl)-1-nitrosourea can be synthesized by reacting 2-chloroethylamine hydrochloride with sodium nitrite and sodium acetate in anhydrous ethanol. The resulting product is then reacted with 2-methoxyethylamine in the presence of sodium hydroxide to obtain 1-(2-Methoxyethyl)-1-nitrosourea.

Scientific Research Applications

1-(2-Methoxyethyl)-1-nitrosourea has been extensively used in scientific research as a tool to induce DNA damage and cell death in cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and brain cancer. 1-(2-Methoxyethyl)-1-nitrosourea has also been used to study the molecular mechanisms of DNA damage and repair, and to identify potential targets for cancer therapy.

properties

CAS RN

108278-70-2

Product Name

1-(2-Methoxyethyl)-1-nitrosourea

Molecular Formula

C4H9N3O3

Molecular Weight

147.13 g/mol

IUPAC Name

1-(2-methoxyethyl)-1-nitrosourea

InChI

InChI=1S/C4H9N3O3/c1-10-3-2-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8)

InChI Key

LGTPJLYTRSHHTM-UHFFFAOYSA-N

SMILES

COCCN(C(=O)N)N=O

Canonical SMILES

COCCN(C(=O)N)N=O

Other CAS RN

108278-70-2

synonyms

1-(2-methyoxyethyl)-1-nitrosourea
nitroso-2-methoxyethylurea

Origin of Product

United States

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